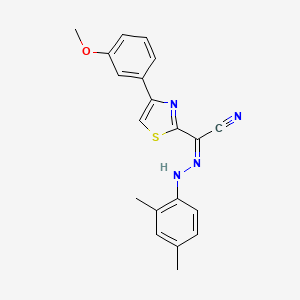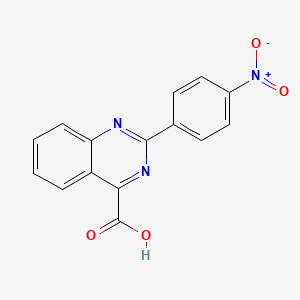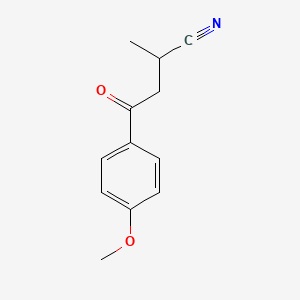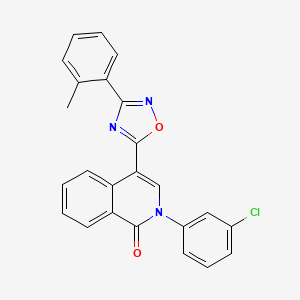![molecular formula C23H23NO4 B2521765 (1S,3aS,6aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid CAS No. 2187426-74-8](/img/structure/B2521765.png)
(1S,3aS,6aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1S,3aS,6aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid” is a chemical compound with the molecular formula C23H23NO4 . It has a molecular weight of 377.44 .
Physical and Chemical Properties This compound is typically stored in a dry environment at 2-8°C . .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Research has demonstrated the synthesis of derivatives similar to the compound , focusing on the synthesis of octahydro-2,3-dioxo-cyclopenta[b]pyrrole-3a-carboxylates through nucleophilic addition to N-acyliminium ions. This process underscores the potential for creating complex heterocyclic structures, which could be pivotal in developing new pharmaceuticals or materials (Seo Won-Jun et al., 1994).
Biodegradation and Environmental Applications
- Studies on the degradation of polycyclic aromatic hydrocarbons (PAHs) by specific bacterial strains highlight the metabolic pathways that convert these compounds into less harmful substances. For example, Mycobacterium sp. strain PYR-1 can degrade fluoranthene to 9-fluorenone-1-carboxylic acid, illustrating how related compounds might be involved in environmental cleanup and bioremediation efforts (I. Kelley et al., 1993).
Molecular Design and Coordination Chemistry
- The design of molecules with specific frameworks, such as pseudo-18-crown-6, for selective metal extraction demonstrates the utility of these compounds in separation processes and catalysis. This research shows how the manipulation of molecular structures can lead to applications in analytical chemistry and materials science (T. Hayashita et al., 1999).
Luminescent Materials and Optical Properties
- The development of lanthanide coordination polymers with unique topological structures indicates potential applications in materials science, particularly in creating new luminescent materials or catalysts. Such studies contribute to the understanding of how complex organic ligands can be used to construct materials with novel optical and chemical properties (C. Qin et al., 2005).
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S,3aS,6aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid involves the protection of the amine group, followed by the formation of the cyclopentane ring and the introduction of the fluorenyl group. The final step involves the deprotection of the amine group and the carboxylic acid group.", "Starting Materials": [ "Cyclopentanone", "Methylamine", "9H-Fluorene", "Benzyl chloroformate", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol", "Chloroform" ], "Reaction": [ "Protection of the amine group with benzyl chloroformate in the presence of sodium hydroxide", "Addition of cyclopentanone to the protected amine group in the presence of sodium borohydride to form the cyclopentane ring", "Introduction of the fluorenyl group by reacting 9H-fluorene with the cyclopentanone intermediate in the presence of hydrochloric acid", "Deprotection of the amine group and the carboxylic acid group by treatment with methanol and hydrochloric acid", "Purification of the final product by extraction with chloroform and recrystallization from diethyl ether" ] } | |
CAS-Nummer |
2187426-74-8 |
Molekularformel |
C23H23NO4 |
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C23H23NO4/c25-22(26)21-15-11-5-6-14(15)12-24(21)23(27)28-13-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,14-15,20-21H,5-6,11-13H2,(H,25,26) |
InChI-Schlüssel |
FRLLHKLZUAQUKC-UHFFFAOYSA-N |
Isomerische SMILES |
C1C[C@H]2CN([C@H]([C@H]2C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
SMILES |
C1CC2CN(C(C2C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Kanonische SMILES |
C1CC2CN(C(C2C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2H-1,3-benzodioxol-5-yl)-2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)ethan-1-one](/img/structure/B2521682.png)
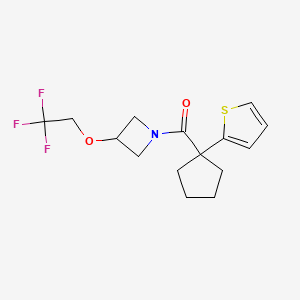
![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2521684.png)

![benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)
![3-(2-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2521687.png)
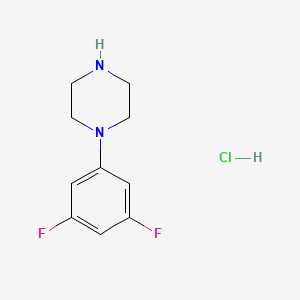
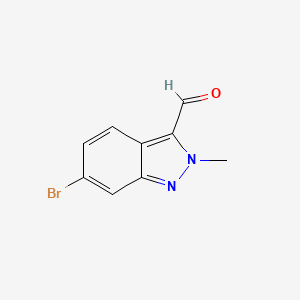
![N-(4-chlorophenyl)-N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide](/img/structure/B2521691.png)

